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molecular formula C10H18O3 B080691 2-Propenoic acid, 2-methyl-, hydroxyhexyl ester CAS No. 13092-57-4

2-Propenoic acid, 2-methyl-, hydroxyhexyl ester

Cat. No. B080691
M. Wt: 186.25 g/mol
InChI Key: XFOFBPRPOAWWPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04178324

Procedure details

2,3 dihydroxypropyl methacrylate; 2-hydroxybutyl methacrylate; 4-hydroxybutyl methacrylate; 3,4-dihydroxybutyl methacrylate; 5-hydroxypentyl methacrylate; 6-hydroxyhexyl methacrylate; 1,3-dimethyl-3-hydroxybutyl methacrylate; 5,6 dihydroxyhexyl methacrylate; and 7-hydroxyheptyl methacrylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3,4-dihydroxybutyl methacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
5-hydroxypentyl methacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
1,3-dimethyl-3-hydroxybutyl methacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
5,6 dihydroxyhexyl methacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
7-hydroxyheptyl methacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH:8](O)[CH2:9][OH:10])(=[O:5])[C:2]([CH3:4])=[CH2:3].C(OCC(O)CC)(=O)C(C)=C.C(OCCCCO)(=O)C(C)=C.C(OCCC(O)CO)(=O)C(C)=C.C(OCCCCCO)(=O)C(C)=C.C(OCCCCCCO)(=O)C(C)=C.C(OC(C)CC(C)(O)C)(=O)C(C)=C.C(OCCCCC(O)CO)(=O)C(C)=C.C(OCCCCCCCO)(=O)C(C)=C>>[C:1]([O:6][CH2:7][CH2:8][CH2:9][OH:10])(=[O:5])[C:2]([CH3:4])=[CH2:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCC(CO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCC(CC)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCCCO
Step Four
Name
3,4-dihydroxybutyl methacrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCC(CO)O
Step Five
Name
5-hydroxypentyl methacrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCCCCO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCCCCCO
Step Seven
Name
1,3-dimethyl-3-hydroxybutyl methacrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC(CC(C)(O)C)C
Step Eight
Name
5,6 dihydroxyhexyl methacrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCCCC(CO)O
Step Nine
Name
7-hydroxyheptyl methacrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCCCCCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C(=C)C)(=O)OCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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